molecular formula C41H82NO8P B053596 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine CAS No. 1069-79-0

1,2-Distearoyl-sn-glycero-3-phosphoethanolamine

Cat. No.: B053596
CAS No.: 1069-79-0
M. Wt: 748.1 g/mol
InChI Key: LVNGJLRDBYCPGB-LDLOPFEMSA-N
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Description

1,2-Distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is a phospholipid commonly used in the formulation of liposomes and other nanocarriers for drug delivery. It is a biocompatible and biodegradable compound that can be functionalized with various biomolecules to enhance its properties. DSPE is amphiphilic, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts, making it an ideal component for creating stable lipid bilayers in liposomes .

Mechanism of Action

Target of Action

1,2-Distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is a type of phosphoethanolamine (PE) lipid . It is primarily used in the synthesis of liposomes , which are tiny spherical vesicles that can encapsulate drugs, proteins, or nucleic acids. This makes DSPE a crucial component in drug delivery systems, particularly for targeted therapies .

Mode of Action

DSPE interacts with other lipids to form the bilayer structure of liposomes . The hydrophilic head of DSPE interacts with the aqueous environment, while the hydrophobic tails align with each other, forming a lipid bilayer . This structure allows liposomes to encapsulate both hydrophilic and hydrophobic substances, enhancing the delivery of various therapeutic agents .

Biochemical Pathways

The primary biochemical pathway involving DSPE is the formation and function of liposomes. Liposomes can fuse with cell membranes or endosomes, releasing their contents into the cell . This mechanism is often exploited in drug delivery, allowing for targeted and efficient delivery of therapeutic agents .

Pharmacokinetics

The pharmacokinetics of DSPE largely depend on its incorporation into liposomes. Liposomes can improve the bioavailability of encapsulated drugs by protecting them from degradation, enhancing absorption, and allowing for controlled release . The exact adme properties can vary depending on the specific formulation of the liposome and the encapsulated substance .

Result of Action

The primary result of DSPE’s action is the formation of liposomes that can deliver therapeutic agents to specific cells or tissues . By encapsulating drugs, DSPE can enhance their stability, improve their pharmacokinetics, and minimize off-target effects .

Action Environment

The action of DSPE can be influenced by various environmental factors. For instance, the stability of DSPE-containing liposomes can be affected by temperature and pH . Moreover, the presence of serum proteins can influence the interaction of liposomes with cells . Therefore, the formulation of DSPE liposomes often needs to be optimized based on the specific application and administration route .

Biochemical Analysis

Biochemical Properties

1,2-Distearoyl-sn-glycero-3-phosphoethanolamine is a phosphoethanolamine (PE) lipid It is known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that it can be used in the synthesis of liposomes , which are often used to encapsulate and deliver substances in research settings . This suggests that it may have significant effects on various types of cells and cellular processes.

Molecular Mechanism

It is known that it cannot sustain a lamellar form at pH values below approximately 8.5, the pKa of the ethanolamine moiety .

Temporal Effects in Laboratory Settings

It is known that it is a stable compound , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

It is known that it is a phosphoethanolamine (PE) lipid , suggesting that it may interact with enzymes or cofactors involved in phospholipid metabolism.

Transport and Distribution

It is known that it is a component of liposomes , suggesting that it may interact with transporters or binding proteins and may have effects on its localization or accumulation.

Subcellular Localization

It is known that it is a component of liposomes , suggesting that it may be directed to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DSPE typically involves the esterification of stearic acid with glycerol, followed by the phosphorylation of the resulting diglyceride. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The phosphorylation step can be achieved using phosphorus oxychloride or phosphoric acid under controlled temperature and pH conditions .

Industrial Production Methods: In industrial settings, DSPE is produced through large-scale esterification and phosphorylation processes. The production involves the use of high-purity stearic acid and glycerol, along with advanced purification techniques to ensure the final product’s quality. The process is optimized for high yield and minimal by-products, making it suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: DSPE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

DSPE has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE): Similar to DSPE but with palmitic acid instead of stearic acid.

    1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): Contains oleic acid, making it more unsaturated compared to DSPE.

    1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine (DMPE): Contains myristic acid, which has a shorter carbon chain than stearic acid.

Uniqueness of DSPE: DSPE is unique due to its long stearic acid chains, which provide greater stability to lipid bilayers compared to shorter-chain phospholipids. This stability is particularly beneficial in drug delivery applications, where prolonged circulation time and enhanced encapsulation efficiency are desired .

Properties

CAS No.

1069-79-0

Molecular Formula

C41H82NO8P

Molecular Weight

748.1 g/mol

IUPAC Name

2-azaniumylethyl [(2R)-2,3-di(octadecanoyloxy)propyl] phosphate

InChI

InChI=1S/C41H82NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39H,3-38,42H2,1-2H3,(H,45,46)/t39-/m1/s1

InChI Key

LVNGJLRDBYCPGB-LDLOPFEMSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCCCCCC

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCCCCCC

Appearance

Unit:100 mgSolvent:nonePurity:98+%Physical solid

1069-79-0

physical_description

Solid

Synonyms

1,2-dioctadecanoyl-sn-glycero-3-phosphoethanolamine
1,2-distearoylphosphatidylethanolamine
1,2-distearoylphosphatidylethanolamine, (+-)-isomer
1,2-distearoylphosphatidylethanolamine, (R)-isomer
1,2-distearoylphosphatidylethanolamine, (S)-isomer
DC18PE
distearoyl-L-phosphatidylethanolamine
DSPE

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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